Bicisate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of technetium-99m bicisate involves a complex process. The method currently recommended requires a lengthy 30-minute incubation at room temperature. an alternative method using microwave heating has been developed to shorten the preparation time. This method involves heating the compound at 300 watts for 8 seconds, achieving a radiochemical purity of 97.4% .
Industrial Production Methods: The industrial production of this compound involves the use of a kit formulation consisting of two nonradioactive vials. Vial A contains this compound dihydrochloride and a reducing agent as a lyophilized solid, while Vial B contains a buffer solution. The contents of Vial A are lyophilized and stored under nitrogen, and the pH of the solution before lyophilization is 2.7 ± 0.25 .
Chemical Reactions Analysis
Types of Reactions: Bicisate undergoes various chemical reactions, including complexation with technetium Tc99m. This complexation is crucial for its function as a tracer in SPECT imaging .
Common Reagents and Conditions: The preparation of technetium-99m this compound involves the use of sodium pertechnetate Tc99m injection, which is reconstituted with the contents of the kit. The reaction conditions include maintaining a specific pH and temperature to ensure the stability and purity of the compound .
Major Products Formed: The major product formed from the reaction of this compound with technetium Tc99m is a stable, lipophilic complex that can cross the blood-brain barrier, making it effective for cerebral perfusion imaging .
Scientific Research Applications
Bicisate has several scientific research applications, particularly in the field of nuclear medicine. It is used in cerebral perfusion imaging to assist in identifying areas of altered perfusion in the brain, especially in patients suspected of having had a stroke . This compound helps healthcare professionals visualize blood flow in the brain, which is crucial for diagnosing and managing strokes. Additionally, this compound can be used alongside other imaging modalities like computed tomography and magnetic resonance imaging to provide real-time perfusion information .
Mechanism of Action
Bicisate is rapidly uptaken by the brain due to its neutral and lipophilic nature, which allows it to cross the blood-brain barrier easily . Once complexed with technetium Tc99m, the compound emits photons that can be detected by imaging devices, providing a visual representation of cerebral blood flow . This mechanism is essential for localizing strokes and assessing cerebral perfusion.
Comparison with Similar Compounds
Bicisate is unique in its stability and ability to cross the blood-brain barrier. Compared to other brain radiopharmaceuticals, this compound has a superior stability profile, with a reported half-life of 6.02 hours . Similar compounds include technetium Tc99m exametazime and technetium Tc99m sestamibi, both of which are also used in brain imaging . this compound’s unique N2S2 core provides it with high stability and lipophilicity, making it a preferred choice for cerebral perfusion imaging .
Properties
Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. | |
CAS No. |
121251-02-3 |
Molecular Formula |
C12H24N2O4S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
RZQNBTMGBODDSK-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |
SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
Appearance |
Solid powder |
melting_point |
196-198ºC |
121251-02-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bicisate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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